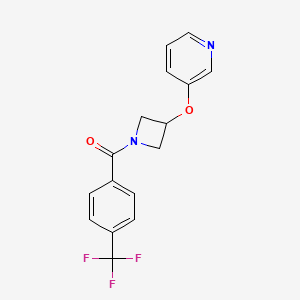![molecular formula C12H21NO2 B2382827 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287261-43-0](/img/structure/B2382827.png)
2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as AMPA, is a synthetic compound that has been widely used in scientific research due to its unique properties. AMPA belongs to the class of non-natural amino acids and is a potent agonist of the AMPA receptor, a subtype of the ionotropic glutamate receptor.
作用机制
2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid binds to the this compound receptor and induces a conformational change, leading to the opening of the ion channel and the influx of cations, such as sodium and calcium. This influx of cations depolarizes the postsynaptic membrane and leads to the generation of an excitatory postsynaptic potential (EPSP). The EPSP can trigger the firing of an action potential and the transmission of the signal to the next neuron.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It enhances the release of neurotransmitters, such as dopamine and acetylcholine, and increases the activity of various enzymes, including protein kinase C and mitogen-activated protein kinase. This compound has been shown to improve cognitive function and memory in animal models and humans. It also exhibits neuroprotective effects and has been investigated as a potential therapeutic agent for neurodegenerative diseases.
实验室实验的优点和局限性
2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several advantages for lab experiments. It is a potent and selective agonist of the this compound receptor, allowing for precise control of receptor activation. It is also stable and can be stored for long periods. However, this compound has some limitations. It has a short half-life and can be rapidly metabolized in vivo. It also has low solubility in water, requiring the use of organic solvents for administration.
未来方向
There are several future directions for the research of 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid. One area of interest is the development of novel this compound receptor modulators with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the role of the this compound receptor in various neurological and psychiatric disorders, such as depression and schizophrenia. The use of this compound in combination with other drugs or therapies is also an area of potential research, as it may enhance the efficacy of existing treatments. Finally, the development of new techniques for the delivery of this compound, such as nanoparticles or liposomes, may improve its bioavailability and therapeutic potential.
合成方法
The synthesis of 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid involves several steps. The first step is the protection of the carboxylic acid group of glycine with a tert-butyl ester. The second step involves the formation of a bicyclic ring system by reacting the protected amino acid with norbornene. The third step is the deprotection of the tert-butyl ester group, followed by the introduction of a methylbutyl substituent at the C-3 position of the bicyclic ring. The final step involves the deprotection of the amino group, resulting in the formation of this compound.
科学研究应用
2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been extensively used in scientific research due to its ability to selectively activate the this compound receptor. The this compound receptor is a subtype of the ionotropic glutamate receptor and is involved in the regulation of synaptic plasticity, learning, and memory. This compound has been used to study the role of the this compound receptor in various physiological and pathological conditions, including neurodegenerative diseases, epilepsy, and addiction.
属性
IUPAC Name |
2-amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-8(2)3-4-11-5-12(6-11,7-11)9(13)10(14)15/h8-9H,3-7,13H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJQFIIJEVAFCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC12CC(C1)(C2)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
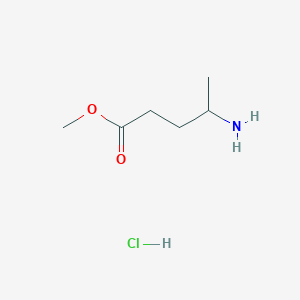
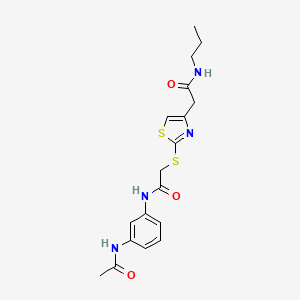
![N,4-diisobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2382747.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2382749.png)
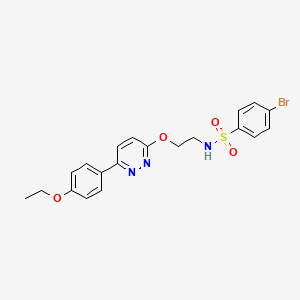
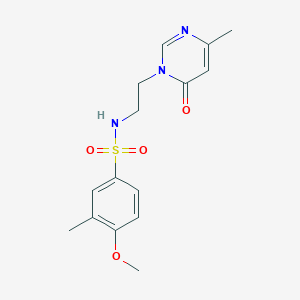
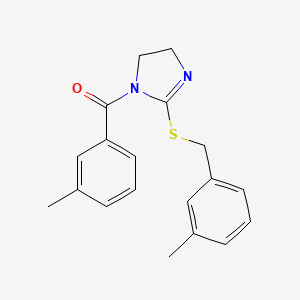
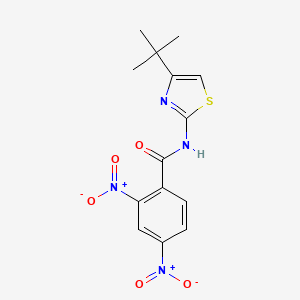
![1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B2382759.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2382760.png)

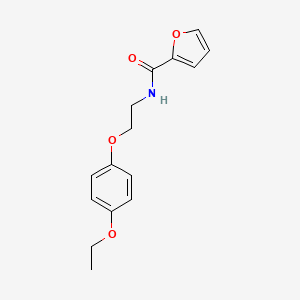
![1-[2-(4-methoxyphenoxy)ethyl]-2-(thiophen-2-ylmethyl)-1H-benzimidazole](/img/structure/B2382764.png)
